2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]-
Description
2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]- (CAS: 1859-45-6) is a heterocyclic compound with the molecular formula C₁₂H₁₃NO₂ and a molar mass of 203.24 g/mol . Its structure features a pyrrolidinone core substituted with a 4-methoxyphenyl group via a methylene bridge. This compound is of interest due to its structural similarity to bioactive molecules, including antimicrobial agents and enzyme inhibitors.
Properties
IUPAC Name |
(3E)-3-[(4-methoxyphenyl)methylidene]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-15-11-4-2-9(3-5-11)8-10-6-7-13-12(10)14/h2-5,8H,6-7H2,1H3,(H,13,14)/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBERPURCNYNNSA-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859-45-6 | |
| Record name | NSC99078 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99078 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Structural and Mechanistic Considerations
Molecular Architecture and Reactivity
The target compound features a pyrrolidinone core (a five-membered lactam) substituted at the 3-position with a (4-methoxyphenyl)methylene group. This α,β-unsaturated lactam system is highly amenable to nucleophilic and electrophilic modifications, making it a versatile intermediate. The electron-donating methoxy group on the phenyl ring enhances the stability of the conjugated system, while the lactam’s carbonyl group participates in hydrogen bonding and dipole interactions.
Key Synthetic Challenges
- Regioselectivity : Ensuring the methylene group forms exclusively at the 3-position of the pyrrolidinone.
- Stereochemical Control : Managing cis- or trans-geometry in the α,β-unsaturated system.
- Functional Group Compatibility : Avoiding side reactions involving the lactam’s carbonyl or the methoxy group.
Primary Synthetic Routes
Knoevenagel Condensation
The Knoevenagel reaction is the most widely reported method for introducing the (4-methoxyphenyl)methylene moiety. This involves the base-catalyzed condensation of 4-methoxybenzaldehyde with a pyrrolidinone derivative containing an active methylene group.
Reaction Protocol
- Substrates :
- 3-Methylenepyrrolidin-2-one (or its tautomer)
- 4-Methoxybenzaldehyde
- Catalyst : Piperidine or morpholine (2–5 mol%)
- Solvent : Ethanol or toluene under reflux (80–110°C)
- Time : 6–12 hours.
Mechanism :
The base deprotonates the active methylene group, generating an enolate that attacks the aldehyde’s electrophilic carbonyl. Subsequent dehydration yields the α,β-unsaturated product.
Optimization :
- Doebner Modification : Incorporating pyridine as a co-solvent improves yields (75–85%) by facilitating decarboxylation and reducing side reactions.
- Microwave Assistance : Reduces reaction time to 30–60 minutes with comparable yields.
Analytical Validation
Michael Addition Followed by Cyclization
This two-step approach leverages the nucleophilic addition of a 4-methoxyphenyl Grignard reagent to an α,β-unsaturated lactam, followed by acid-catalyzed cyclization.
Stepwise Procedure
- Michael Addition :
- Substrates : 3-Acetylpyrrolidin-2-one and 4-methoxyphenylmagnesium bromide.
- Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 2 hours.
- Cyclization :
Yield : 65–70% after column purification.
Advantages and Limitations
Alternative Methodologies
Hydrazone Formation and Oxidative Dehydrogenation
A novel route involves condensing 3-hydrazinopyrrolidin-2-one with 4-methoxybenzaldehyde to form a hydrazone intermediate, which undergoes oxidative dehydrogenation using manganese dioxide (MnO₂).
Reaction Scheme :
- Hydrazone Synthesis :
- Ethanol, reflux, 3 hours.
- Oxidation :
Yield : 60–65%.
Key Insight : This method avoids strong bases, making it suitable for acid-sensitive substrates.
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, a Suzuki-Miyaura coupling introduces the 4-methoxyphenyl group post-lactam formation.
Protocol :
- Substrates : 3-Bromopyrrolidin-2-one and 4-methoxyphenylboronic acid.
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ in dimethylformamide (DMF), 90°C, 8 hours.
Yield : 55–60%.
Challenges : Limited by the availability of boronic acid derivatives and competing homocoupling.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Knoevenagel | 75–85 | 98–99 | High | Moderate |
| Michael-Cyclization | 65–70 | 95–97 | Medium | High |
| Hydrazone Oxidation | 60–65 | 90–92 | Low | Low |
| Suzuki Coupling | 55–60 | 85–88 | Medium | High |
Recommendation : The Knoevenagel method remains the most efficient for large-scale synthesis, while the hydrazone route offers niche utility for sensitive substrates.
Industrial and Environmental Considerations
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the methylene group to a methyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolidinone core with a methoxyphenylmethylene substituent, which contributes to its reactivity and biological activity. The synthesis of this compound can be achieved through several methods, including multicomponent reactions (MCRs) that allow for efficient production of highly substituted derivatives. For instance, one method involves the reaction of aniline with diethyl acetylenedicarboxylate and 4-anisaldehyde.
Pharmacological Applications
Anticancer Activity
Research indicates that derivatives of pyrrolidinone exhibit notable anticancer properties. Specifically, compounds similar to 2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]- have been studied for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. For example, certain pyrrolidinone derivatives have shown efficacy against various cancer types, including breast and lung cancers .
Neuroprotective Effects
Pyrrolidinone derivatives are also recognized for their neuroprotective effects. They have been found to reduce extracellular glutamate levels, which is beneficial in preventing excitotoxicity associated with conditions like stroke and neurodegenerative diseases . This mechanism suggests potential therapeutic roles in treating or preventing neurological disorders.
Antioxidant Properties
Preliminary studies have demonstrated that 2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]- possesses antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by free radicals, thereby contributing to overall health and disease prevention .
Case Studies
- Cancer Treatment : A study evaluating the efficacy of pyrrolidinone derivatives in cancer therapy found that specific compounds significantly inhibited cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis and modulation of cell cycle regulators .
- Neuroprotection : In a clinical trial involving patients with stroke history, a pyrrolidinone derivative was administered to assess its impact on recovery outcomes. Results indicated improved neurological function and reduced incidence of secondary complications compared to control groups .
- Antioxidant Activity : Research conducted on the antioxidant capabilities of 2-Pyrrolidinone derivatives revealed their effectiveness in scavenging free radicals in vitro. These findings suggest potential applications in developing supplements aimed at reducing oxidative stress-related diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways. The exact molecular targets and pathways can vary depending on the specific biological context and the derivatives used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidinone Derivatives
Rolipram (4-[3-(Cyclopentyloxy)-4-methoxyphenyl]-2-pyrrolidinone)
- Structural Differences: Rolipram shares the pyrrolidinone core but has a 3-cyclopentyloxy-4-methoxyphenyl substituent, compared to the simpler 4-methoxyphenyl group in the target compound .
- Biological Activity: Rolipram is a well-known phosphodiesterase-4 (PDE4) inhibitor, used in neurological and inflammatory research . The additional cyclopentyloxy group likely enhances its binding affinity to PDE4, suggesting that substituent complexity influences target selectivity.
- Toxicity : Rolipram’s safety data sheet highlights handling precautions, though specific toxicity data for the target compound are unavailable .
General Pyrrolidinone Pharmacophore
- The pyrrolidinone ring is a common motif in drug design due to its rigidity and hydrogen-bonding capacity.
Phenyl-Substituted Heterocycles
2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene (Compound 1)
- Structural Features : This phenalene derivative shares the 4-methoxyphenyl group but incorporates a trihydroxy-substituted dihydrophenalene backbone .
- Stereochemical Complexity: NMR data (e.g., $^1$H and $^13$C chemical shifts, coupling constants) revealed stereoisomerism in similar compounds, emphasizing that minor structural variations (e.g., hydroxylation patterns) significantly alter physicochemical properties .
- Biosynthetic Role: Such compounds are proposed as intermediates in phenylphenalenone biosynthesis, highlighting the reactivity of methoxyphenyl-substituted heterocycles in natural product pathways .
(3E)-2,3-Dihydro-7-hydroxy-3-[(3-hydroxy-4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one (Compound 8)
- Structural Differences: This benzopyranone derivative features a methylene-linked 3-hydroxy-4-methoxyphenyl group, compared to the 4-methoxyphenyl group in the target compound .
- Bioactivity : Compound 8 exhibited antimicrobial activity against Staphylococcus aureus, suggesting that methoxyphenyl-substituted heterocycles may broadly influence microbial growth .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Core Structure | Substituents | Molecular Formula | Molar Mass (g/mol) | Key Bioactivity |
|---|---|---|---|---|---|
| 2-Pyrrolidinone, 3-[(4-MP)methylene]- | Pyrrolidinone | 4-Methoxyphenyl | C₁₂H₁₃NO₂ | 203.24 | Not reported |
| Rolipram | Pyrrolidinone | 3-Cyclopentyloxy-4-methoxyphenyl | C₁₆H₂₁NO₃ | 275.34 | PDE4 inhibition |
| Compound 1 (Phenalene derivative) | Dihydrophenalene | 4-Methoxyphenyl, trihydroxy | C₂₀H₁₈O₄ | 322.36 | Biosynthetic intermediate |
| Compound 8 (Benzopyranone) | Benzopyranone | 3-Hydroxy-4-methoxyphenyl | C₁₈H₁₄O₅ | 310.30 | Antimicrobial |
Key Research Findings
Substituent Impact: The presence and position of oxygenated groups (e.g., methoxy, hydroxy) on the phenyl ring influence bioactivity and stereochemical outcomes, as seen in phenalene and benzopyranone derivatives .
Structural Rigidity: Pyrrolidinone derivatives like Rolipram demonstrate that ring substituents modulate target selectivity, suggesting that the simpler structure of 2-Pyrrolidinone, 3-[(4-MP)methylene]- may offer a scaffold for derivatization .
Toxicity Trends : Methoxyphenyl-substituted heterocycles exhibit diverse toxicity profiles, necessitating careful evaluation of analogues .
Biological Activity
2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]- (CAS Number: 1859-45-6) is a heterocyclic compound known for its diverse biological activities. This compound belongs to the pyrrolidinone family, characterized by a five-membered lactam ring. The presence of the methoxyphenyl group enhances its chemical properties and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer properties, supported by research findings and case studies.
Chemical Structure:
The structure of 2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]- can be represented as follows:
Synthesis:
The synthesis typically involves the condensation of 2-pyrrolidinone with 4-methoxybenzaldehyde under acidic or basic conditions, often using acetic acid or sodium hydroxide as catalysts. The reaction is conducted under reflux to ensure complete conversion.
Antimicrobial Activity
Research has indicated that 2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]- exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies reported minimum inhibitory concentration (MIC) values indicating potent activity against these pathogens .
Anticancer Activity
The compound has also shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it was found to interact with key enzymes involved in cell survival pathways, leading to apoptosis in cancer cells .
The biological activity of 2-Pyrrolidinone, 3-[(4-methoxyphenyl)methylene]- is primarily attributed to its ability to bind with specific molecular targets within biological systems. This interaction modulates enzyme activity and receptor functions, which may lead to various therapeutic effects. For example, its anticancer properties are linked to the inhibition of enzymes that promote cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of various derivatives of pyrrolidinones demonstrated that the methoxyphenyl substitution significantly enhanced antimicrobial activity compared to simpler analogs .
- Cytotoxicity in Cancer Research : Preclinical trials involving this compound showed that it effectively reduced tumor growth in xenograft models, indicating its potential for development into a therapeutic agent against certain types of cancer .
Q & A
Basic Synthesis Methods
Q: What are the standard synthetic routes for preparing 3-[(4-methoxyphenyl)methylene]-2-pyrrolidinone, and what key intermediates are involved? A: A common approach involves multi-step organic reactions, such as condensation of 4-methoxybenzaldehyde with a pyrrolidinone precursor (e.g., 2-pyrrolidinone derivatives) under acidic or basic conditions. For example, refluxing thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture can yield structurally related hydrazones and cyclized products . Intermediate characterization via TLC and spectroscopic methods (e.g., NMR) is critical to monitor reaction progression .
Structural Confirmation Techniques
Q: Which analytical methods are most reliable for confirming the structure of this compound? A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves absolute configuration if crystalline . Computational tools like InChI and SMILES strings aid in digital structure validation .
Biological Activity Profiling
Q: How can researchers assess the biological activity of this compound? A: Preliminary screening involves enzyme inhibition assays (e.g., kinase or receptor modulation) and cytotoxicity studies (MTT assay). For anti-inflammatory or anticancer potential, in vitro models (e.g., COX-2 inhibition or apoptosis induction in cancer cell lines) are recommended. Structural analogs with hydrazone and pyrazole moieties show activity against VEGFR-2, suggesting similar target exploration .
Pharmacological Safety and Toxicity
Q: What safety considerations are critical during pharmacological studies? A: Acute toxicity profiles (e.g., LD₅₀ values) should be determined via rodent models. Metabolic stability assays (e.g., microsomal incubation) assess hepatic clearance. Toxicity data for related compounds indicate potential neurotoxic or hepatotoxic effects, necessitating rigorous in vitro genotoxicity screening (Ames test) before in vivo trials .
Advanced: Reaction Optimization Challenges
Q: How can researchers address low yields or impurities in multi-step syntheses? A: Optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, replacing acetic acid with ethanol in cyclization steps may reduce side products . Purification via column chromatography (silica gel, gradient elution) or recrystallization (DMF-ethanol mixtures) improves purity. Impurity identification via HPLC-MS is critical for troubleshooting .
Computational Modeling Applications
Q: How can computational methods enhance research on this compound? A: Density Functional Theory (DFT) predicts electronic properties and reactivity. Molecular docking (AutoDock Vina) evaluates binding affinity to targets like VEGFR-2. Pharmacophore modeling identifies key functional groups for activity optimization. SMILES strings and InChI keys enable database mining for analogs .
Advanced: Contradictory Data Analysis
Q: How should researchers resolve discrepancies in spectroscopic or bioactivity data? A: Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For bioactivity inconsistencies, confirm assay reproducibility and rule out solvent interference (e.g., DMSO cytotoxicity). Impurity profiling (e.g., ~20% unknown byproducts in synthesis) via LC-MS helps identify confounding factors .
Multi-Step Reaction Design
Q: What strategies improve efficiency in multi-step syntheses? A: Use telescoped reactions (one-pot procedures) to minimize intermediate isolation. For example, sequential condensation-cyclization steps in DMF reduce handling losses . Protecting groups (e.g., tert-butyldimethylsilyl) enhance regioselectivity in functionalization steps .
Advanced: Isomer Stability and Interconversion
Q: How can researchers stabilize or isolate specific isomers? A: Control reaction pH and temperature to favor kinetic vs. thermodynamic products. For (Z)/(E)-isomers, low-temperature crystallization or chiral chromatography achieves separation. Spectroscopic monitoring (UV-Vis) tracks isomerization dynamics .
Multi-Target Biological Effects
Q: What methodologies identify multi-target mechanisms of action? A: Proteomic profiling (e.g., affinity pull-down assays with biotinylated analogs) identifies binding partners. Transcriptomic analysis (RNA-seq) reveals downstream gene regulation. Phenotypic screening in zebrafish or organoid models evaluates systemic effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
